molecular formula C7H12O4 B024839 (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 107983-40-4

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B024839
CAS No.: 107983-40-4
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-CRCLSJGQSA-N
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Description

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is a high-value, stereochemically defined chiral building block of significant importance in synthetic organic chemistry. Its core research value lies in its application as a precursor for the synthesis of complex, enantiomerically pure molecules. The rigid dioxolane ring, bearing defined (4R,5S) stereocenters, serves as a versatile scaffold for introducing chirality into target compounds. Its carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other key intermediates.

Properties

IUPAC Name

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGBHQJNORDKW-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetonide Formation

The dihydroxy intermediate undergoes cyclization with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA), forming the dioxolane ring. This step achieves quantitative yield under mild conditions (0°C, 1 h). Subsequent saponification with aqueous lithium hydroxide liberates the carboxylic acid, preserving stereochemistry (99% yield).

Table 1: Optimized Conditions for Sharpless Dihydroxylation

ParameterValue
CatalystK₂OsO₄·2H₂O (0.25 mol%)
Ligand(DHQ)₂AQN (0.50 mol%)
Oxidizing AgentK₃Fe(CN)₆ (6 equiv)
Solvent Systemt-BuOH/H₂O (1:1)
Reaction Time120 h
Yield81% (after recrystallization)
Enantiomeric Excess>95%

Tartaric Acid-Derived Synthesis

L(+)-Diethyl tartrate serves as a chiral pool starting material for dioxolane synthesis. Reaction with acetone and orthoformic acid triethyl ester under acid catalysis forms (4R,5R)-4,5-diethoxycarbonyl-2,2-dimethyl dioxolane. While this yields a diester analog, hydrolysis under basic conditions (e.g., LiOH) converts the ester groups to carboxylic acids. Adjusting the stereochemistry requires inversion steps, limiting this route’s applicability for (4R,5S) configurations.

Stereochemical Challenges

Tartaric acid’s inherent C₂ symmetry necessitates resolution or dynamic kinetic resolution (DKR) to access the (4R,5S) isomer. Enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) selectively deprotects one ester group, enabling subsequent methylation and cyclization. However, yields drop to 60–70% due to competing side reactions.

Catalytic Hydrogenation of Methyl Esters

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) is hydrogenated using palladium on activated charcoal in methanol. Triethylamine acts as a proton scavenger, preventing lactonization. After 16 h at ambient temperature, the ester is reduced to the carboxylic acid with 80% yield.

Table 2: Hydrogenation Parameters

ConditionDetail
Catalyst Loading5 wt% Pd/C
H₂ Pressure1 atm
BaseEt₃N (2 equiv)
SolventMeOH
Reaction Time16 h
Yield80%

Resolution of Racemic Mixtures

Racemic 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is resolved via diastereomeric salt formation. (−)-Menthyl esters are crystallized from hexane, achieving 90% de. Acidic hydrolysis (HCl/EtOH) recovers the enantiopure acid. While effective, this method suffers from low throughput (35% overall yield).

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency

MethodYield (%)ee (%)Scalability
Sharpless AD81>95High
Tartaric Acid Derivatization7099Moderate
Catalytic Hydrogenation8098High
Racemic Resolution3599Low

The Sharpless route excels in stereocontrol and scalability, making it preferred for industrial applications. Tartaric acid derivatization offers high ee but requires costly resolution steps. Hydrogenation balances yield and practicality, though substrate specificity limits broader use .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the treatment of central nervous system disorders. Research indicates that it may be beneficial for conditions such as Alzheimer's disease due to its neuroprotective properties. The molecular structure allows it to interact effectively with biological targets involved in neurodegeneration.

Case Study: Neuroprotective Effects

A study investigated the effects of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid on neuronal cells exposed to toxic agents. Results demonstrated a significant reduction in cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Carbohydrate Synthesis

This compound serves as a versatile intermediate in carbohydrate synthesis. Its unique dioxolane structure enables it to participate in various reactions leading to the formation of complex sugars and sugar derivatives.

Applications in Glycosylation Reactions

The compound can be employed as a glycosyl donor or acceptor in glycosylation reactions. This application is crucial for synthesizing glycosides and oligosaccharides used in pharmaceuticals and biochemistry .

Reaction Type Description
GlycosylationFormation of glycosidic bonds using (4R,5S) compound
Oligosaccharide SynthesisBuilding blocks for complex carbohydrate structures

Chiral Building Block

As a chiral molecule, this compound is valuable in asymmetric synthesis. It can act as a chiral auxiliary or ligand in various reactions to produce enantiomerically enriched compounds.

Chiral Catalysis

In asymmetric catalysis, the compound has been used to enhance the selectivity of reactions leading to desired enantiomers. This application is particularly relevant in the pharmaceutical industry where enantiomer purity is critical for drug efficacy and safety .

Mechanism of Action

The mechanism by which (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemical configuration of the dioxolane ring significantly influences reactivity and biological activity. Key stereoisomers include:

  • (4S,5R)-Enantiomer : This enantiomer (CAS 127062-02-6) shares the same molecular formula (C₈H₁₂O₄) but opposite configuration at the 4 and 5 positions. Such enantiomers often exhibit divergent interactions in chiral environments, impacting their utility in drug synthesis .
  • (4S,5S)-Diastereomer : Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 36183-27-4) demonstrates how diastereomers differ in physical properties, such as solubility and melting points, due to altered spatial arrangements .

Key Insight : The (4R,5S) configuration is preferred in synthesizing bioactive molecules due to its compatibility with enzymatic systems .

Ester Derivatives

Esterification of the carboxylic acid group modulates reactivity and applications:

Compound CAS Number Molecular Formula Molecular Weight Optical Activity [α]²⁰/D Boiling Point (°C) Key Applications
Methyl (4R,5S)-ester 78086-72-3 C₈H₁₄O₄ 174.19 +19 ± 1° (c=4% in CHCl₃) 243.8 Drug intermediates, agrochemicals
Ethyl (4R,5S)-ester 105760-29-0 C₉H₁₆O₄ 188.22 Data not available N/A Research applications
Deuterated Methyl ester (d₆) TRC-H828187 C₁₁D₆H₁₄O₅ 238.31 N/A N/A Isotopic labeling in metabolic studies

Comparison Highlights :

  • Alkyl Chain Impact : Ethyl esters (C₉H₁₆O₄) exhibit higher molecular weight and lipophilicity compared to methyl esters, affecting solubility and pharmacokinetics .
  • Deuterated Analogs : The deuterated methyl ester (C₁₁D₆H₁₄O₅) retains the stereochemistry of the parent compound while enabling tracking in biological systems .

Structural Analogs: Dioxane vs. Dioxolane Rings

Compounds with six-membered dioxane rings, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provide contrasts in ring stability and reactivity:

  • Ring Size Effects : Dioxane derivatives (e.g., C₈H₁₄O₄) exhibit greater conformational flexibility but reduced ring strain compared to dioxolanes. This impacts their hydrogen-bonding patterns and melting points .
  • Crystal Structure Data : The dioxane analog forms distinct hydrogen bonds (e.g., O–H···O interactions with bond lengths ~1.84 Å), influencing its solid-state stability and solubility .

Biological Activity

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C11H20O5
  • Molecular Weight : 238.31 g/mol
  • SMILES : C(C)(C)C(=O)OCC1(OCC1(C)(C)C)O

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with various diols. The use of Montmorillonite K10 as a catalyst has been reported to yield high purity products efficiently . Various derivatives have been synthesized to evaluate their biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Staphylococcus epidermidis
    • Enterococcus faecalis
  • Gram-negative bacteria :
    • Pseudomonas aeruginosa
    • Escherichia coli
    • Klebsiella pneumoniae
    • Proteus mirabilis

Results indicated that most compounds displayed excellent antibacterial activity against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives .

Antifungal Activity

The antifungal efficacy was evaluated against Candida albicans. All tested compounds, except for one derivative, showed significant antifungal activity. Notably, the compounds exhibited varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological potency .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of chiral and racemic dioxolanes demonstrated that specific substituents at the 3 and 4 positions influenced biological activity significantly. Compounds with ether or ester groups showed enhanced antibacterial properties compared to their counterparts without these groups .

Case Study 2: Comparative Analysis of Enantiomers

Research comparing enantiomeric forms revealed that the (4R,5S) configuration often exhibited superior biological activity compared to its racemic mixtures. This finding underscores the relevance of chirality in drug design and efficacy .

Data Summary

CompoundBacteria TestedMIC (µg/mL)Activity
Compound 1S. aureus625Excellent
Compound 2S. epidermidis750Excellent
Compound 3E. faecalis1250Moderate
Compound 4P. aeruginosa625Excellent
Compound 5C. albicansN/ASignificant

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space GroupC2/c (Monoclinic)
Unit Cell Volume (ų)116.986
Z8
Rint0.026
wR(F²)0.113

Q. Table 2. Hydrogen-Bonding Interactions

Donor–AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)Source
O2–H2⋯O30.9091.8042.7086172.6
C8–H8B⋯O10.9842.4053.3864174.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 2
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

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